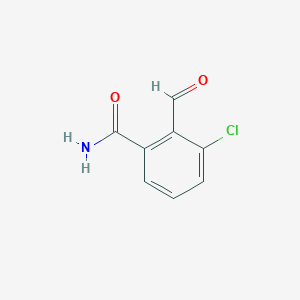
3-Chloro-2-formylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-formylbenzamide is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and a formyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-2-formylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with formamide under specific conditions. The reaction typically requires a catalyst, such as silver(I) and ammonium persulfate, in a biphasic system (CHCl3/water) to facilitate the oxidative decarboxylation of N-aroylglycine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-formylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: 3-Chloro-2-carboxybenzamide
Reduction: 3-Chloro-2-hydroxybenzamide
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-2-formylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-2-formylbenzamide and its derivatives involves interactions with specific molecular targets. For instance, benzimidazole derivatives synthesized from this compound have shown activity against cancer cell lines by inhibiting specific enzymes and pathways involved in cell proliferation . The presence of electron-donating or electron-withdrawing groups on the benzene ring can significantly influence the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-methylbenzamide
- 3-Chloro-2-hydroxybenzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
3-Chloro-2-formylbenzamide is unique due to the presence of both a chlorine atom and a formyl group on the benzene ring. This combination allows for diverse chemical reactivity and potential biological activities. Compared to similar compounds, it offers a distinct set of properties that can be leveraged in various applications, from synthetic chemistry to drug development .
Propiedades
Fórmula molecular |
C8H6ClNO2 |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
3-chloro-2-formylbenzamide |
InChI |
InChI=1S/C8H6ClNO2/c9-7-3-1-2-5(8(10)12)6(7)4-11/h1-4H,(H2,10,12) |
Clave InChI |
JPLWYGJZGQMMMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)

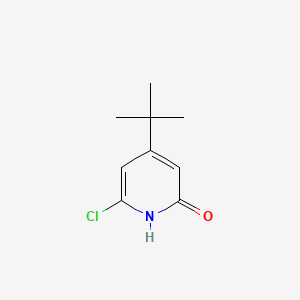
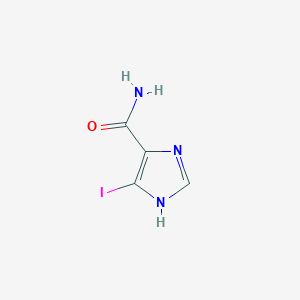
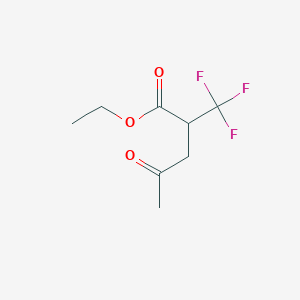
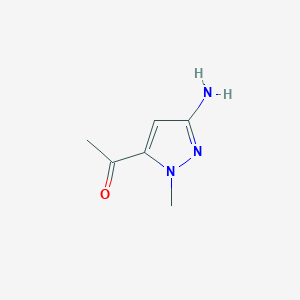
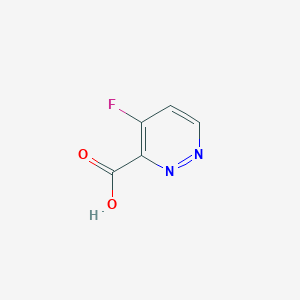
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
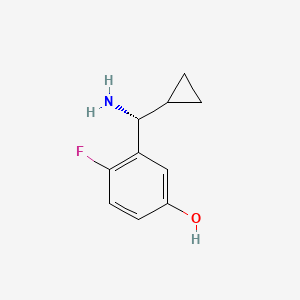
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)
![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)

